Desfluoro Tedizolid
Description
Properties
Molecular Formula |
C₁₇H₁₆N₆O₃ |
|---|---|
Molecular Weight |
352.35 |
Synonyms |
(5R)-3-[4-[6-(2-Methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone |
Origin of Product |
United States |
Scientific Research Applications
Phase III Trials
The ESTABLISH trials evaluated Desfluoro Tedizolid's effectiveness in treating ABSSSIs. Key findings from these trials include:
| Trial | Treatment Group | Clinical Response Rate | Non-inferiority Margin | P-value |
|---|---|---|---|---|
| ESTABLISH-1 | Tedizolid (200 mg) | 79.5% | 10% | Not significant |
| ESTABLISH-2 | Tedizolid (200 mg) | 85% | 10% | Not significant |
Both trials demonstrated that this compound was as effective as linezolid but with a better safety profile, including lower incidences of gastrointestinal side effects and myelotoxicity .
Safety Profile
This compound has been associated with a favorable safety profile. In studies involving patients who experienced linezolid-induced adverse effects, transitioning to this compound resulted in the resolution of myelotoxicity and gastrointestinal intolerance .
Off-label Uses
Recent studies have explored the potential of this compound beyond ABSSSIs, particularly in:
- Osteoarticular Infections : A multicentric retrospective study reported successful outcomes in patients with osteoarthritis and prosthetic joint infections treated with this compound .
- Pulmonary Infections : Its pharmacokinetic properties suggest high tissue penetration, making it a candidate for treating pulmonary infections caused by Gram-positive bacteria .
Combination Therapy
Research indicates that this compound may be effectively combined with other antibiotics, such as rifampicin, to enhance its efficacy against resistant strains . This combination therapy approach is particularly promising for treating complex infections.
Case Studies and Real-World Evidence
Several case reports have documented the successful use of this compound in clinical practice:
- Case Study on Myelotoxicity : A patient with linezolid-induced myelotoxicity transitioned to this compound after experiencing severe adverse effects. Following this switch, the patient showed significant improvement without recurrence of side effects .
- Osteomyelitis Treatment : In a cohort study involving patients with osteomyelitis, this compound was administered as part of a long-term treatment regimen. The results indicated high rates of clinical success and favorable tolerability .
Preparation Methods
Synthetic Routes for Desfluoro Tedizolid
The synthesis of this compound revolves around two key intermediates: a modified oxazolidinone core and a tetrazolyl pyridine component. Unlike Tedizolid, which incorporates a 3-fluoro-4-substituted phenyl group, this compound utilizes a 4-substituted phenyl moiety. Patent CN104327119A provides a foundational framework for coupling aryl boronic acids with halogenated oxazolidinones, adaptable to non-fluorinated precursors. For instance, replacing 3-fluoro-4-bromophenyl isocyanate with 4-bromophenyl isocyanate eliminates the fluorine atom at the outset .
Intermediate Synthesis: Oxazolidinone Core
The oxazolidinone core is synthesized via cyclization of epoxide derivatives with aryl isocyanates. In Tedizolid’s case, R-glycidyl tosylate reacts with 3-fluoro-4-bromophenyl isocyanate . For this compound, this step employs 4-bromophenyl isocyanate:
Example Protocol
-
Epoxide Activation : R-glycidyl tosylate (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Cyclization : 4-Bromophenyl isocyanate (10 mmol) and cesium carbonate (1 mmol) are added, followed by heating to 100°C for 1 hour .
-
Phosphorylation : The resulting alcohol is treated with phosphorus oxychloride (24 mmol) in triethyl phosphate to yield the phosphorylated oxazolidinone .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | 4-Bromophenyl isocyanate, Cs₂CO₃ | 100°C, 1 hr | 66–68% |
| Phosphorylation | POCl₃, triethyl phosphate | RT, 2–3 hr | 70–74% |
Tetrazolyl Pyridine Intermediate
The tetrazolyl pyridine component is prepared via azide-cyanopyridine cyclization. Patent CN104892592A details the synthesis of 2-(2-methyltetrazol-5-yl)-5-bromopyridine from 5-bromo-2-cyanopyridine:
Optimized Method
-
Azidation : 5-Bromo-2-cyanopyridine reacts with sodium azide and ammonium chloride in DMF at 80°C, yielding 5-bromo-2-(1H-tetrazol-5-yl)pyridine .
-
Methylation : Methylation with methyl iodide in basic conditions selectively functionalizes the tetrazole ring .
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Azidation | NaN₃, NH₄Cl | 80°C, 1 hr | 82% |
| Methylation | CH₃I, K₂CO₃ | 50°C, 4 hr | 78% |
Suzuki-Miyaura Coupling
The critical coupling step links the oxazolidinone and tetrazolyl pyridine intermediates. Patent CN104327119A employs palladium-catalyzed cross-coupling, substituting the fluorinated aryl boronate with a non-fluorinated analog:
Procedure
-
Boronate Preparation : 2-(2-Methyltetrazol-5-yl)-5-bromopyridine reacts with bis(pinacolato)diboron under Pd catalysis to form the boronic ester .
-
Coupling : The boronate couples with the phosphorylated oxazolidinone using Pd(PPh₃)₄ and K₃PO₄ in toluene at 110°C .
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (3 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 74–85% |
Recrystallization and Purification
Final purification leverages solvent recrystallization. Patent CN104327119A reports using petroleum ether and water for intermediate purification, while the final product is recrystallized from hexane/ethyl acetate (1:1):
| Compound | Solvent System | Purity |
|---|---|---|
| Oxazolidinone intermediate | Petroleum ether/H₂O | 95% |
| This compound | Hexane/EtOAc (1:1) | 99% |
Comparative Analysis of Methodologies
Tedizolid’s synthesis achieves higher yields (84–89%) due to fluorine’s directing effects in coupling reactions . In contrast, this compound’s yields are marginally lower (74–85%), likely due to reduced electronic activation of the aryl ring . However, omitting fluorination simplifies raw material sourcing and reduces costs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
